Methyl 3-methoxy-3-((4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)propanoate
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Overview
Description
Methyl 3-methoxy-3-((4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)propanoate is a chemical compound with the molecular formula C9H12F3NO4 and a molecular weight of 255.19 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a methoxy group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of Methyl 3-methoxy-3-((4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)propanoate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of methyl 3-methoxypropanoate with 4,4,4-trifluoro-3-oxobut-1-en-1-ylamine in the presence of a suitable catalyst . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Methyl 3-methoxy-3-((4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Methyl 3-methoxy-3-((4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethyl-containing compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-3-((4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 3-methoxy-3-((4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)propanoate can be compared with other similar compounds, such as:
Methyl 3-methoxy-3-((4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)thiophene-2-carboxylate: This compound has a similar structure but includes a thiophene ring, which can alter its chemical and biological properties.
Methyl 3-methoxy-3-((4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)benzoate:
Properties
Molecular Formula |
C9H12F3NO4 |
---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
methyl 3-methoxy-3-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoate |
InChI |
InChI=1S/C9H12F3NO4/c1-16-7(5-8(15)17-2)13-4-3-6(14)9(10,11)12/h3-4,7,13H,5H2,1-2H3 |
InChI Key |
RFMWWZOJAQHAKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC(=O)OC)NC=CC(=O)C(F)(F)F |
Origin of Product |
United States |
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